molecular formula C15H13Cl3N2 B3133598 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone CAS No. 394667-30-2

1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B3133598
CAS No.: 394667-30-2
M. Wt: 327.6 g/mol
InChI Key: BRQRLDYQGDYLQC-VXLYETTFSA-N
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Description

1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazone group attached to a 1-(4-methylphenyl)-1-ethanone moiety and a 2,4,6-trichlorophenyl group.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-methylphenyl)-1-ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an ethanol (EtOH) solution containing concentrated hydrochloric acid (HCl) as a catalyst. The mixture is stirred in boiling ethanol for a specified duration to yield the desired hydrazone product .

Chemical Reactions Analysis

1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazone group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed effects .

Comparison with Similar Compounds

1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone can be compared with other hydrazone derivatives, such as:

  • 1-(4-methoxyphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone
  • 1-(4-chlorophenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone

These similar compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-(4-methylphenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2/c1-9-3-5-11(6-4-9)10(2)19-20-15-13(17)7-12(16)8-14(15)18/h3-8,20H,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQRLDYQGDYLQC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone
Reactant of Route 2
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1-(4-methylphenyl)-1-ethanone N-(2,4,6-trichlorophenyl)hydrazone

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